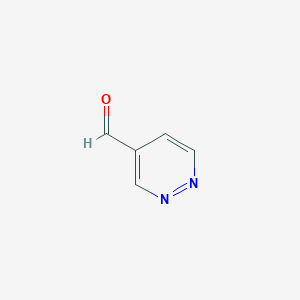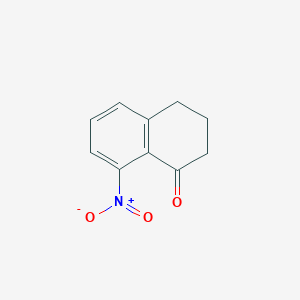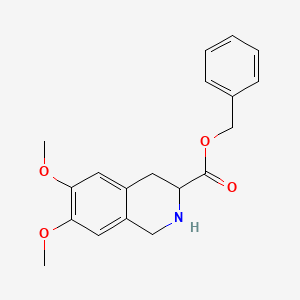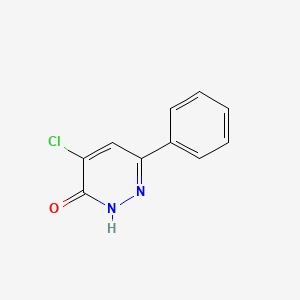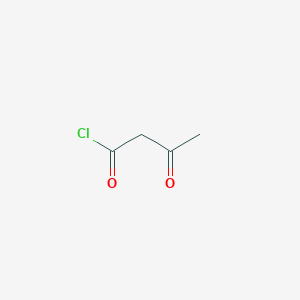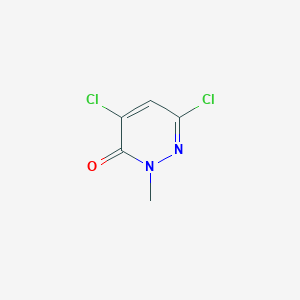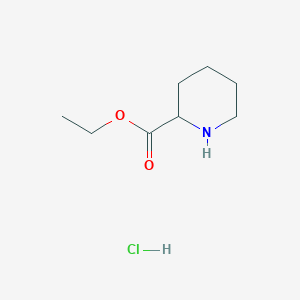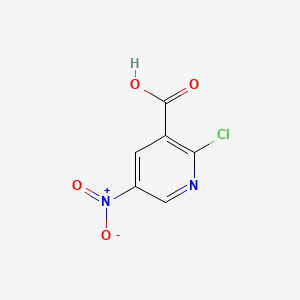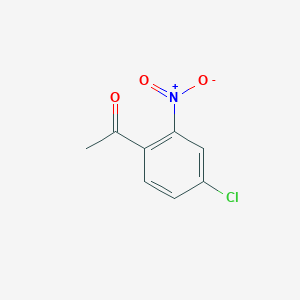
1-(4-氯-2-硝基苯基)乙酮
描述
1-(4-Chloro-2-nitrophenyl)ethanone is a chemical compound with the CAS number 23082-51-1 . It has a molecular weight of 199.59 and its IUPAC name is 1-(4-chloro-2-nitrophenyl)ethanone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Chloro-2-nitrophenyl)ethanone is 1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 .
Physical And Chemical Properties Analysis
1-(4-Chloro-2-nitrophenyl)ethanone appears as off-white, free-flowing granules . It is soluble in chlorinated solvents but insoluble in water . The melting point is 55-56℃ and the boiling point is 157°C/9mmHg . The density is 1.378 .
科学研究应用
Synthesis and Chemical Reactions
Synthesis of Aminobenzo[b]thiophenes : Utilizing 1-(2-chloro-5-nitrophenyl)ethanone, researchers developed a simple, efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes. This process involves primary or secondary amines and sulfur in a Willgerodt–Kindler route (Androsov et al., 2010).
Phase Equilibrium Studies : A study explored the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in solvents like methanol or n-propanol, contributing to our understanding of the solid-liquid phase equilibrium in these systems (Li et al., 2019).
Charge Density Analysis : An investigation into the total experimental charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone provided insights into intra- and intermolecular bonding features, particularly pi-delocalization in the molecule (Hibbs et al., 2003).
α-Monobromination of Ketones : Research showed the efficient and selective α-monobromination of various alkylaryl ketones, including 1-(6-methoxynaphthalen-2-yl)ethanone, demonstrating a method for electrophilic bromination (Ying, 2011).
Synthesis and Biological Applications
Synthesis of Antimicrobial Compounds : A study synthesized compounds from 1-(4-hydroxyphenyl)-ethanone and tested them for antimicrobial activity against various bacterial species, highlighting its potential in creating effective antimicrobial agents (Patel et al., 2011).
Whole-cell Biocatalyst Applications : Pichia minuta JCM 3622, a whole-cell biocatalyst, was used to reduce 2-chloro-1-(3-nitrophenyl)ethanone to create phenylephrine, an α1-adrenergic receptor agonist. This highlights its potential in pharmaceutical synthesis (Tokoshima et al., 2013).
Synthesis of Chalcone Analogues : Research demonstrated a new method for synthesizing a variety of chalcone analogues using a specific electron-transfer chain reaction. This method involved reacting alpha-bromoketones derived from nitrobenzene and nitrothiophene, including 1-(4-nitrophenyl)ethanone, with cyclic nitronate anions (Curti et al., 2007).
安全和危害
The safety information for 1-(4-Chloro-2-nitrophenyl)ethanone includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
属性
IUPAC Name |
1-(4-chloro-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUYGMZERWRIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505478 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)ethanone | |
CAS RN |
23082-51-1 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

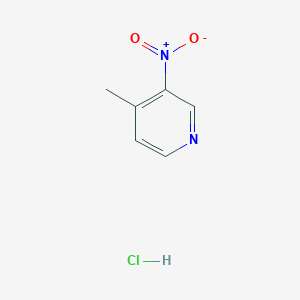
![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
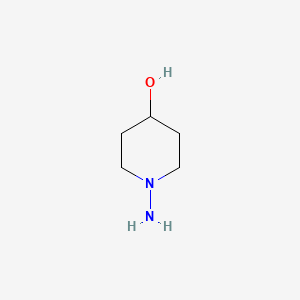

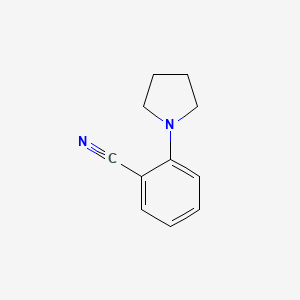
![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)
